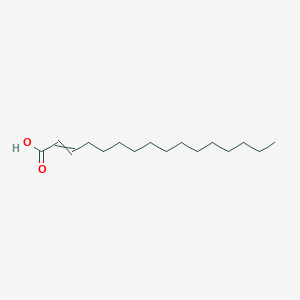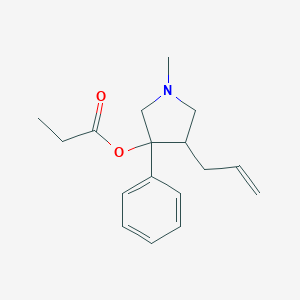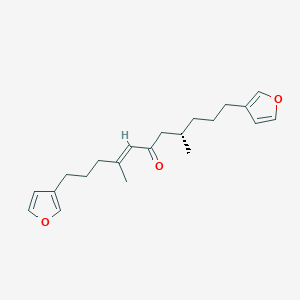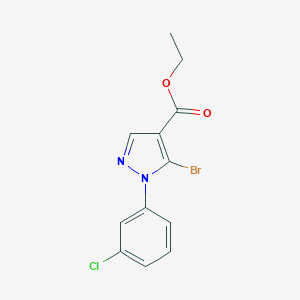
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one, also known as BMD, is a chemical compound that has been widely used in scientific research for various applications. BMD is a diazirine-based photoaffinity labeling reagent that is used to study protein-protein interactions, protein-ligand interactions, and other biological processes.
Scientific Research Applications
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one has been widely used in scientific research for various applications. One of the primary uses of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is in the study of protein-protein interactions. 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one can be used to label specific proteins in a complex mixture, allowing researchers to identify the interacting partners of a given protein. 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one can also be used to study protein-ligand interactions, where it is used to identify the binding sites of small molecules on a protein.
Mechanism Of Action
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one works by incorporating into the target protein through a photochemical reaction. The diazirine group in 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is highly reactive and can be activated by exposure to UV light. When 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is exposed to UV light in the presence of a protein, the diazirine group reacts with amino acid residues in the protein to form a covalent bond. This covalent bond allows 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one to be used as a probe to study protein-protein and protein-ligand interactions.
Biochemical And Physiological Effects
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is a highly reactive compound that can cause damage to proteins if not used properly. However, when used correctly, 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one has no significant biochemical or physiological effects on cells or organisms.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one in scientific research is its ability to selectively label specific proteins in a complex mixture. 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, there are also some limitations to the use of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one. One limitation is that the covalent bond formed between 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one and the target protein can be unstable and may dissociate over time. Another limitation is that 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one can only label proteins that are accessible to UV light, which may limit its use in certain experimental systems.
Future Directions
There are many potential future directions for the use of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one in scientific research. One area of research is the development of new photoaffinity labeling reagents that are more stable and selective than 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one. Another area of research is the use of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one in combination with other techniques, such as mass spectrometry, to identify and quantify protein-protein interactions. Additionally, 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one could be used to study the dynamics of protein interactions in living cells, which would provide valuable insights into the regulation of cellular processes.
Synthesis Methods
The synthesis of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one involves the reaction of 2-methyl-2-butene with hydrazoic acid in the presence of a catalyst. The resulting product is then treated with a strong acid to form 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one. The overall synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
properties
CAS RN |
19656-75-8 |
|---|---|
Product Name |
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one |
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1,2-bis(2-methylbutan-2-yl)diaziridin-3-one |
InChI |
InChI=1S/C11H22N2O/c1-7-10(3,4)12-9(14)13(12)11(5,6)8-2/h7-8H2,1-6H3 |
InChI Key |
NLXMJNQBAAGFFV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N1C(=O)N1C(C)(C)CC |
Canonical SMILES |
CCC(C)(C)N1C(=O)N1C(C)(C)CC |
synonyms |
1,2-Di-tert-pentyldiaziridin-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



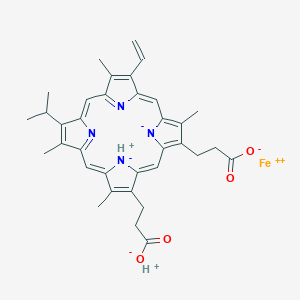
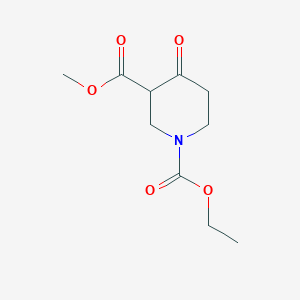
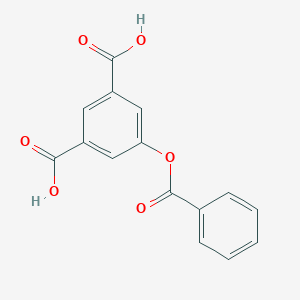
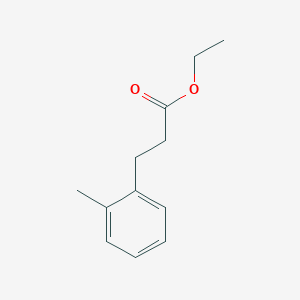
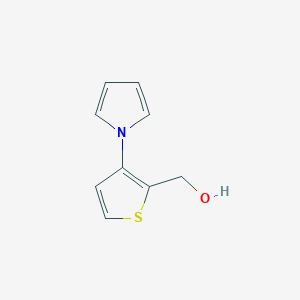
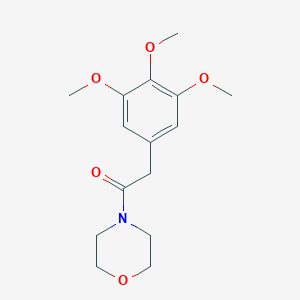
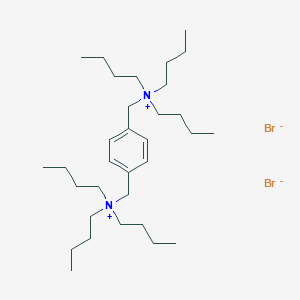
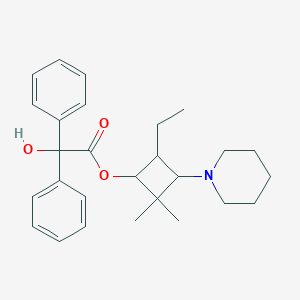
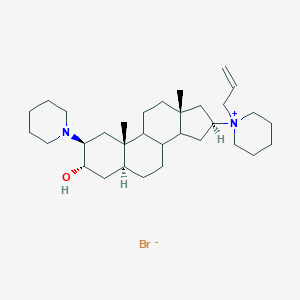
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
